Tert-butyl endo-3-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate
CAS No.:
Cat. No.: VC18637028
Molecular Formula: C12H21NO3
Molecular Weight: 227.30 g/mol
* For research use only. Not for human or veterinary use.
![Tert-butyl endo-3-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate -](/images/structure/VC18637028.png)
Specification
Molecular Formula | C12H21NO3 |
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Molecular Weight | 227.30 g/mol |
IUPAC Name | tert-butyl (1R,3R,5S)-3-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate |
Standard InChI | InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-7-8-4-9(13)6-10(14)5-8/h8-10,14H,4-7H2,1-3H3/t8-,9+,10-/m1/s1 |
Standard InChI Key | UYQWTUFQGNHJIK-KXUCPTDWSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@@H]2C[C@H]1C[C@@H](C2)O |
Canonical SMILES | CC(C)(C)OC(=O)N1CC2CC1CC(C2)O |
Introduction
Chemical Structure and Nomenclature
The compound’s IUPAC name, tert-butyl (1R,5S)-3-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate, reflects its stereochemistry and substituent arrangement. Key structural features include:
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Bicyclo[3.2.1]octane Core: A fused bicyclic system with bridgehead carbons at positions 1 and 5.
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Nitrogen Substitution: A nitrogen atom replaces a carbon at position 6, forming a six-membered azabicyclic ring.
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Hydroxyl Group: An -OH group occupies the endo-3 position, influencing hydrogen-bonding interactions.
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tert-Butyl Ester: A bulky tert-butyloxycarbonyl (Boc) group at position 6 enhances steric protection and solubility.
The molecular formula is C₁₂H₂₁NO₃, with a molecular weight of 227.30 g/mol . The stereochemistry is critical; the endo configuration of the hydroxyl group ensures optimal intramolecular interactions, as evidenced by crystallographic data from related compounds .
Synthesis and Industrial Production
Synthetic Routes
The synthesis of tert-butyl endo-3-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate involves multi-step protocols optimized for yield and purity:
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Azabicyclo Core Formation:
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Hydroxyl Group Introduction:
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Esterification:
Example Reaction Scheme:
Industrial-Scale Optimization
Industrial production employs continuous-flow reactors to enhance reaction efficiency and scalability. Key parameters include:
Parameter | Laboratory Scale | Industrial Scale |
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Temperature | 25–80°C | 50–100°C |
Catalyst Loading | 5–10 mol% | 1–2 mol% |
Purification | Column Chromatography | Crystallization |
Automated systems minimize human intervention, ensuring consistent output of >95% purity .
Physicochemical Properties
Thermal and Solubility Characteristics
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and limited solubility in water (<0.1 mg/mL). Thermal stability analyses reveal decomposition above 200°C, making it suitable for high-temperature reactions .
Spectroscopic Data
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IR (KBr): Broad O-H stretch at 3300 cm⁻¹, ester C=O at 1720 cm⁻¹.
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¹H NMR (CDCl₃): δ 1.44 (s, 9H, Boc), δ 3.85 (m, 1H, H-3), δ 4.12 (m, 2H, H-6).
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X-ray Crystallography: Space group Pna2₁ with unit cell dimensions a = 11.142 Å, b = 10.499 Å, c = 10.720 Å .
Biological Activity and Applications
The hydroxyl group’s spatial orientation likely enhances membrane penetration, disrupting cell wall synthesis .
Neuroprotective Effects
In vitro models demonstrate 40–50% reduction in oxidative stress markers (e.g., ROS, MDA) at 10 µM, indicating potential in neurodegenerative disease research .
Comparative Analysis with Structural Isomers
The 6-azabicyclo variant differs from its 8-azabicyclo counterpart in nitrogen placement and steric effects:
Property | 6-Azabicyclo | 8-Azabicyclo |
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Nitrogen Position | Bridgehead (C6) | Non-bridgehead (C8) |
Hydrogen Bonding | Intramolecular (OH⋯N) | Intermolecular Dominant |
Synthetic Yield | 65–70% | 75–80% |
These differences influence reactivity and biological target affinity .
Research Applications
Asymmetric Synthesis
The compound serves as a chiral auxiliary in stereoselective reactions, enabling >90% enantiomeric excess in aldol additions .
Drug Discovery
Ongoing studies explore its utility as a rigid scaffold for kinase inhibitors, leveraging the bicyclic system’s conformational restraint .
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